molecular formula C13H18N4O3S B5801010 ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate

ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate

Cat. No. B5801010
M. Wt: 310.37 g/mol
InChI Key: IRDCJISOIKKDHH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate, also known as EAPC, is a novel compound that has gained significant attention in the field of scientific research. EAPC is a pyrimidine derivative that has shown potential in various research applications due to its unique chemical structure and mechanism of action. In

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate involves the inhibition of various enzymes and signaling pathways. ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate also inhibits the activation of nuclear factor-kappaB (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in LPS-stimulated macrophages. ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has also been shown to inhibit the production of prostaglandin E2 (PGE2), which is a pro-inflammatory mediator.
In addition, ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has been shown to increase the expression of pro-apoptotic proteins, such as Bax and caspase-3, and decrease the expression of anti-apoptotic proteins, such as Bcl-2.

Advantages and Limitations for Lab Experiments

Ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be further improved by recrystallization. ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has also been shown to possess various biological activities, which makes it a useful tool for studying inflammation, cancer, and microbial infections.
However, there are also some limitations to using ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate in lab experiments. ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood. In addition, the mechanism of action of ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate is not fully elucidated, which makes it difficult to interpret the results of experiments using ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate.

Future Directions

There are several future directions for research on ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate. One area of interest is the development of ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate as a potential anti-inflammatory agent. Further studies are needed to determine the efficacy and safety of ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate in vivo and to understand its mechanism of action.
Another area of interest is the development of ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate as a potential anti-cancer agent. Further studies are needed to determine the efficacy and safety of ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate in vivo and to understand its mechanism of action in cancer cells.
Finally, further studies are needed to explore the antimicrobial potential of ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate. ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has been shown to possess activity against various gram-positive and gram-negative bacteria, but further studies are needed to determine its efficacy and safety in vivo and to understand its mechanism of action.
Conclusion
In conclusion, ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate is a novel compound that has shown potential in various scientific research applications. Its unique chemical structure and mechanism of action make it a useful tool for studying inflammation, cancer, and microbial infections. However, further studies are needed to determine its efficacy and safety in vivo and to understand its mechanism of action.

Synthesis Methods

The synthesis method of ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate involves the reaction of ethyl 2-(bromomethyl)-4-chloro-5-formylpyrimidine-5-carboxylate with 2-oxo-2-(1-pyrrolidinyl)ethyl mercaptan in the presence of a base. The reaction yields ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate as a white crystalline solid with a yield of 75-80%. The purity of ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate can be further improved by recrystallization from ethanol.

Scientific Research Applications

Ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate may have potential as an anti-inflammatory agent.
ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has also been studied for its anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including human lung cancer cells, breast cancer cells, and colon cancer cells. The mechanism of action of ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate in cancer cells involves the induction of apoptosis and cell cycle arrest.
In addition, ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate has been shown to possess antimicrobial activity against various gram-positive and gram-negative bacteria. It has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

properties

IUPAC Name

ethyl 4-amino-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-2-20-12(19)9-7-15-13(16-11(9)14)21-8-10(18)17-5-3-4-6-17/h7H,2-6,8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDCJISOIKKDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyrimidine-5-carboxylate

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